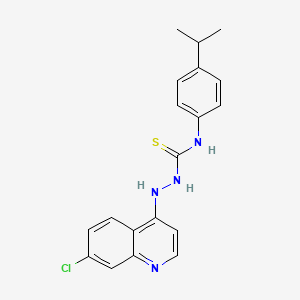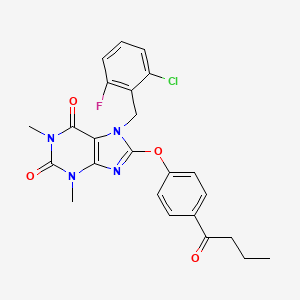
2-(7-chloroquinolin-4-yl)-N-(4-isopropylphenyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-chloroquinolin-4-yl)-N-(4-isopropylphenyl)hydrazinecarbothioamide, also known as CQTH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CQTH is a hydrazine derivative that has shown promising results in studies related to its synthesis method, mechanism of action, and biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-(7-chloroquinolin-4-yl)-N-(4-isopropylphenyl)hydrazinecarbothioamide is related to its ability to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of this enzyme, this compound can prevent the replication and growth of cancer cells. This compound has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cancer cells. Studies have shown that this compound can induce DNA damage and inhibit the cell cycle progression of cancer cells. This compound has also been shown to decrease the expression of various proteins that are involved in cancer cell survival and proliferation. Additionally, this compound has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(7-chloroquinolin-4-yl)-N-(4-isopropylphenyl)hydrazinecarbothioamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This can reduce the side effects associated with traditional chemotherapy drugs that can damage healthy cells. Additionally, this compound has shown promising results in studies related to drug resistance, which is a major problem in cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are various future directions for the research on 2-(7-chloroquinolin-4-yl)-N-(4-isopropylphenyl)hydrazinecarbothioamide. One area of research is related to the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of research is related to the optimization of the synthesis method of this compound to improve the yield and purity of the final product. Additionally, further studies are needed to explore the potential applications of this compound in other fields such as inflammation and infectious diseases.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research studies related to its potential applications in cancer treatment and other fields. The synthesis method of this compound has been optimized through various studies, and its mechanism of action and biochemical and physiological effects have been explored. While there are limitations to the use of this compound in lab experiments, there are various future directions for research that can improve its efficacy and potential applications.
Wissenschaftliche Forschungsanwendungen
2-(7-chloroquinolin-4-yl)-N-(4-isopropylphenyl)hydrazinecarbothioamide has been the subject of various scientific research studies due to its potential applications in different fields. One of the main areas of research has been its use as an anticancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that can prevent the growth and spread of cancer cells.
Eigenschaften
IUPAC Name |
1-[(7-chloroquinolin-4-yl)amino]-3-(4-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4S/c1-12(2)13-3-6-15(7-4-13)22-19(25)24-23-17-9-10-21-18-11-14(20)5-8-16(17)18/h3-12H,1-2H3,(H,21,23)(H2,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXRFWSWKDXKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NNC2=C3C=CC(=CC3=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-methoxyphenyl)amino]-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B3612230.png)
![2-{[1-(2-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3612231.png)
![3-amino-N-benzyl-N-ethyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3612232.png)
![7-biphenyl-4-yl-1-methyl-6-phenyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3612234.png)
![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-4-methylbenzenesulfonamide](/img/structure/B3612237.png)
![N-(4-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3612245.png)
![methyl 3-bromo-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3612263.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[1-(4-iodophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3612270.png)
![5-[(N-acetyl-N-benzylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B3612284.png)
![3-(4-methoxybenzyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3612305.png)
![ethyl 5-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3612318.png)
![2-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B3612324.png)
![methyl 4-({4-[2-(2-amino-2-oxoethyl)-2H-tetrazol-5-yl]phenoxy}methyl)benzoate](/img/structure/B3612334.png)
